molecular formula C9H10N2O B8815279 4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 936572-00-8

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8815279
M. Wt: 162.19 g/mol
InChI Key: RVWYSXYDEBWPAO-UHFFFAOYSA-N
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Patent
US07666898B2

Procedure details

To a solution of 1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine (2) (0.887 g, 3.51 mmole) in anhydrous THF (10 mL) dimethyl sulfoxide (25 mL) was added slowly (via a syringe) and the mixture was cooled to 0° C. Potassium tert-butoxide (1M in THF, 25 mL, 25 mmole) was added slowly. Oxygen was bubbled through the mixture for 45 minutes. The reaction was quenched with saturated ammonium chloride solution, the mixture was extracted with ethyl acetate (3×50 mL). The organic layer was separated, dried over magnesium sulphate and concentrated. The residue was purified by column chromatography (3:1 Hex:EtOAc) to afford intermediate (3). Yield: 1.06 g >100%
Name
1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Quantity
0.887 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[CH:15]=[CH:14][N:13]=[C:12]([O:17][CH3:18])[C:11]=2[CH:10]=[C:9]1[CH3:19])C1C=CC=CC=1.CC(C)([O-])C.[K+]>C1COCC1>[CH3:18][O:17][C:12]1[C:11]2[CH:10]=[C:9]([CH3:19])[NH:8][C:16]=2[CH:15]=[CH:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Quantity
0.887 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC=2C(=NC=CC21)OC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Oxygen was bubbled through the mixture for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (3:1 Hex:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC2=C1C=C(N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.